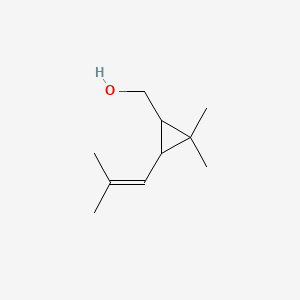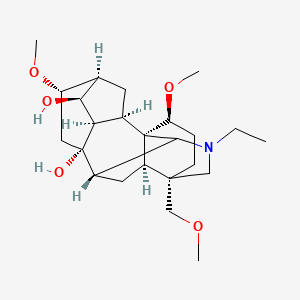
Chrysanthemol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chrysanthemylalkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Düften, Aromen und als Zusatzstoff in Kosmetikprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Chrysanthemylalkohol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. In biologischen Systemen wird angenommen, dass es seine Wirkungen durch Modulation der Aktivität von Enzymen ausübt, die an der Biosynthese von Terpenoiden und anderen Naturstoffen beteiligt sind . Darüber hinaus wird angenommen, dass seine antimikrobiellen Eigenschaften aus seiner Fähigkeit resultieren, mikrobielle Zellmembranen zu zerstören und das Wachstum von Krankheitserregern zu hemmen .
Wirkmechanismus
Target of Action
Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene that can be isolated from Chrysanthemum indicum . It has been found to exhibit anti-inflammatory activity .
Mode of Action
This compound’s mode of action is primarily through its anti-inflammatory activity. It interacts with its targets, leading to changes in the inflammatory response. The exact molecular interactions between this compound and its targets are still under investigation .
Biochemical Pathways
This compound is involved in the biosynthesis of pyrethrins and irregular monoterpenes . These compounds are confined to plants of the tribe Anthemideae of the Asteraceae, and play an important role in defending the plants against herbivorous insects . The biological processes underlying the therapeutic effects of Chrysanthemum morifolium flower (CMF) and Chrysanthemum indicum flower (CIF) were predicted to be related to inflammatory response, fatty acid production, and other pathways based on network pharmacology analysis .
Pharmacokinetics (ADME Properties)
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. It has been found to decrease pro-inflammatory proteins and genes . Additionally, it has been shown to initiate apoptosis in cancer cells and modulate lipid metabolism to mitigate the development of obesity and diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of chlorogenic acid and dicaffeoylquinic acid isomers in Chrysanthemum varies significantly according to the effects of exchangeable magnesium, cation exchange capacity, annual temperature, and precipitation
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Chrysanthemylalkohol kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydroborierung-Oxidation von Chrysanthemylchlorid. Diese Methode beinhaltet die Addition von Boran (BH3) an die Doppelbindung von Chrysanthemylchlorid, gefolgt von Oxidation mit Wasserstoffperoxid (H2O2) in Gegenwart einer Base wie Natriumhydroxid (NaOH) .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Chrysanthemylalkohol häufig durch katalytische Hydrierung von Chrysanthemylacetat hergestellt. Dieser Prozess beinhaltet die Reduktion von Chrysanthemylacetat unter Verwendung eines Hydrierungskatalysators wie Palladium auf Kohlenstoff (Pd/C) unter kontrollierten Temperatur- und Druckbedingungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chrysanthemylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Essigsäureanhydrid (CH3CO)2O, Palladium auf Kohlenstoff (Pd/C)
Substitution: Verschiedene Nukleophile abhängig vom gewünschten Produkt
Hauptprodukte, die gebildet werden:
Oxidation: Chrysanthemussäure
Reduktion: Chrysanthemylacetat
Substitution: Verschiedene substituierte Chrysanthemyl-Derivate
Vergleich Mit ähnlichen Verbindungen
Chrysanthemylalkohol ähnelt strukturell anderen Monoterpenalkoholen, wie z. B. Linalool, Citronellol und Pulegylalkohol . Es ist einzigartig in seinem spezifischen Aroma und seiner Rolle als Vorläufer bei der Synthese von Chrysanthemussäure und Pyrethroid-Insektiziden . Diese Eigenschaften unterscheiden es von anderen ähnlichen Verbindungen und unterstreichen seine Bedeutung in verschiedenen Anwendungen.
Ähnliche Verbindungen:
- Linalool
- Citronellol
- Pulegylalkohol
Eigenschaften
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971555 | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-92-5 | |
| Record name | Chrysanthemol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















